molecular formula C22H26N2O4 B2594478 3,4-diethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941934-04-9

3,4-diethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2594478
CAS RN: 941934-04-9
M. Wt: 382.46
InChI Key: KEVNNJSZFJAPHH-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Enantioselective Synthesis and Piperidine Derivatives

Research has focused on the enantioselective synthesis of piperidine derivatives, showcasing the interest in creating structurally complex molecules with potential therapeutic applications. For instance, the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate explores methodologies for constructing molecules with stereochemical control, which is crucial for pharmaceutical development (Calvez, Chiaroni, & Langlois, 1998).

Photophysical Properties and Organic Semiconductors

The investigation of photophysical properties in related chemical structures highlights the potential use of these compounds in materials science, particularly in organic semiconductors. The synthesis and characterization of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives, for example, demonstrate the relevance of these compounds in developing materials with specific optical properties (Briseño-Ortega et al., 2018).

Nootropic Agents and Cognitive Enhancement

The synthesis of novel compounds with potential nootropic effects, such as 1,4-disubstituted 2-oxopyrrolidines, underscores the interest in chemical structures that may impact cognitive processes. This research aligns with efforts to find new treatments for cognitive disorders and enhance brain function (Valenta, Urban, Taimr, & Polívka, 1994).

Molecular Structural Analysis and Antioxidant Activity

The structural analysis of similar compounds, combined with theoretical studies and antioxidant activity evaluation, provides a comprehensive approach to understanding the chemical and biological properties of these molecules. This approach facilitates the exploration of potential therapeutic and industrial applications based on antioxidant properties (Demir et al., 2015).

properties

IUPAC Name

3,4-diethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-27-19-11-9-16(13-20(19)28-5-2)22(26)23-17-10-8-15(3)18(14-17)24-12-6-7-21(24)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVNNJSZFJAPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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